Product packaging for gamma-Dodecalactone(Cat. No.:CAS No. 57084-18-1)

gamma-Dodecalactone

Cat. No.: B7799002
CAS No.: 57084-18-1
M. Wt: 198.30 g/mol
InChI Key: WGPCZPLRVAWXPW-UHFFFAOYSA-N
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Description

Gamma-dodecalactone (CAS 2305-05-7) is a cyclic ester classified under the aliphatic gamma-lactones. It is a 12-membered lactone with the molecular formula $ \text{C}{12}\text{H}{22}\text{O}_{2} $, characterized by a five-membered lactone ring derived from 4-hydroxydodecanoic acid . Widely utilized in the flavor and fragrance industries, it imparts fruity, creamy, and fatty notes, often described as "peach-like," "metallic," and "coconut" . Its high substantivity (>400 hours at 100% concentration) makes it valuable in long-lasting perfumes and food flavorings .

Production methods include chemical synthesis via intramolecular esterification of 4-hydroxyheptanoic acid (acid-catalyzed) and biotechnological routes using microbial fermentation (e.g., Waltomyces lipofer cells) . Regulatory bodies such as FEMA (2400) and JECFA (235) have approved its use in food applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B7799002 gamma-Dodecalactone CAS No. 57084-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-octyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPCZPLRVAWXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047190
Record name gamma-Dodecalactone
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless to pale yellow liquid with a fruity, peach-like, pear-like odour
Record name gamma-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name gamma-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.933-0.938
Record name gamma-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2305-05-7, 57084-18-1
Record name γ-Dodecalactone
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Record name 2(3H)-Furanone, dihydro-5-octyl-
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Record name gamma-Dodecalactone
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Record name Dihydro-5-octylfuran-2(3H)-one
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Record name .GAMMA.-DODECALACTONE
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Record name xi-Dihydro-5-octyl-2(3H)-furanone
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Dodecalactone can be synthesized through several methods, including chemical synthesis and biotechnological processes. One common chemical synthesis route involves the cyclization of 12-hydroxy-dodecanoic acid under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to promote the formation of the lactone ring.

Industrial Production Methods

In industrial settings, this compound is often produced through biotechnological methods using microorganisms. The yeast Yarrowia lipolytica is frequently employed for the biotransformation of ricinoleic acid, derived from castor oil, into this compound. This process involves the hydrolysis of castor oil to release ricinoleic acid, followed by its conversion to this compound through beta-oxidation pathways. The biotechnological approach is favored due to its sustainability and the ability to produce high-purity this compound.

Chemical Reactions Analysis

Oleic Acid to γ-Dodecalactone via Mycobacterium luteus

In one study, oleic acid (1) undergoes biotransformation in Mycobacterium luteus PCM525 whole-cell cultures, yielding γ-dodecalactone (6) and 10-ketostearic acid (3) . The reaction proceeds through intermediate steps:

  • Oxidation : Oleic acid is oxidized to form 10-ketostearic acid.

  • Reduction : Subsequent reduction generates γ-dodecalactone.

The product distribution depends on reaction conditions:

  • Higher concentrations of γ-dodecalactone inhibit further reduction, favoring the accumulation of 10-ketostearic acid .

  • This suggests an equilibrium between oxidation and reduction reactions catalyzed by alcohol dehydrogenases (ADH) .

Production via Wickerhamia lipofera Cells

Another method employs Wickerhamia lipofera (W. lipofer) cells to convert 10-hydroxystearic acid into γ-dodecalactone :

  • Lactonization : 10-hydroxystearic acid undergoes intramolecular esterification to form the lactone.

  • Optimal Conditions :

    • pH : 6.5

    • Temperature : 35°C

    • Substrate : 60 g/L of 10-hydroxystearic acid

    • Catalyst : Permeabilized W. lipofer cells (30 g/L) .

Permeabilization with 50% ethanol + 0.5% Triton X-100 significantly enhances γ-dodecalactone yield:

ParameterNonpermeabilized CellsPermeabilized Cells
Yield12 g/L46 g/L
Conversion Efficiency21%76%
Productivity0.4 g/L/h1.5 g/L/h

Cell Permeabilization

Permeabilization techniques (e.g., ethanol, Triton X-100) increase membrane permeability, enabling efficient substrate uptake and enzyme activity :

  • Sequential Treatment : 50% ethanol followed by 0.5% Triton X-100 maximizes γ-dodecalactone production .

  • Comparison of Permeabilization Agents :

    AgentEffectiveness
    EthanolHighest yield
    Triton X-100High yield
    SDSModerate
    TolueneLow

Substrate and Cell Concentration

  • Substrate Optimization : Higher substrate concentrations (e.g., 100 g/L) with fixed cell density (30 g/L) improve yields .

  • Cell Density : Increasing permeabilized cell concentration from 10 to 50 g/L enhances γ-dodecalactone production .

pH and Temperature

  • pH : Optimal at 6.5, with reduced yields at pH <5.5 or >7.5 .

  • Temperature : 35°C is ideal, with productivity declining outside 25–45°C .

Equilibrium Between Oxidation and Reduction

In M. luteus, the balance between oxidation (to 10-ketostearic acid) and reduction (to γ-dodecalactone) depends on lactone concentration :

  • High γ-Dodecalactone : Inhibits reduction, favoring ketone accumulation .

  • Low γ-Dodecalactone : Promotes further reduction to lactone .

Analytical Methods

Gas chromatography (GC) and GC-mass spectrometry (GC-MS) are used to quantify γ-dodecalactone:

  • GC Conditions :

    • Column: Supelco SPB-1 capillary

    • Temperature: 150–210°C (4°C/min)

    • Detector: Flame ionization .

  • Purification : Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) .

Industrial and Research Implications

  • Scalability : Permeabilized W. lipofer cells enable high-productivity processes, making γ-dodecalactone viable for bioflavor production .

  • Process Optimization : Adjusting reaction parameters (pH, temperature, cell density) and inhibiting competing enzymes (e.g., Aox) can further enhance yields .

Scientific Research Applications

Applications Overview

  • Food Industry
    • Flavoring Agent : γ-Dodecalactone is primarily used as a flavoring agent in food products. Its peach flavor profile makes it particularly popular in beverages, confectionery, and dairy products.
    • Microbial Production : Research has demonstrated the microbial production of γ-dodecalactone using various strains, including Sporidiobolus sp. and Micrococcus luteus, which can convert oleic acid into γ-dodecalactone through biotransformation processes .
  • Fragrance Industry
    • Perfume Ingredient : Due to its appealing scent, γ-dodecalactone is widely utilized in the formulation of perfumes and scented products. Its stability and low toxicity make it an ideal candidate for cosmetic applications .
  • Pharmaceutical Applications
    • Potential Therapeutic Uses : Emerging studies suggest potential therapeutic applications for γ-dodecalactone, particularly in drug formulation where its properties may enhance the bioavailability of certain compounds .

Case Study 1: Microbial Production of Flavors

A study investigated the production of γ-dodecalactone by the yeast Sporidiobolus sp., highlighting the efficiency of microbial processes in generating this compound. The research indicated that treatment with ethanol or surfactants significantly increased γ-dodecalactone yields, suggesting optimized conditions for industrial production .

Case Study 2: Biotransformation Pathways

Another study focused on the biotransformation of oleic acid into γ-dodecalactone using Micrococcus luteus. The results showed that specific treatment conditions could lead to higher yields of γ-dodecalactone, demonstrating a viable pathway for sustainable production methods in the food and fragrance industries .

Table 1: Comparison of Production Methods for Gamma-Dodecalactone

MethodOrganism/ConditionYield (%)Notes
Microbial FermentationSporidiobolus sp.20-30Enhanced by ethanol treatment
BiotransformationMicrococcus luteus25-35Optimal at 0.5% oleic acid concentration
Chemical SynthesisVarious chemical methods10-15Less sustainable than microbial methods

Table 2: Applications of this compound

Application AreaSpecific UseIndustry Impact
Food IndustryFlavoring agentEnhances taste profiles
Fragrance IndustryPerfume formulationAdds desirable scent
PharmaceuticalDrug formulationPotentially improves bioavailability

Mechanism of Action

The mechanism of action of gamma-Dodecalactone involves its interaction with olfactory receptors in the human nose, which leads to the perception of its characteristic peach-like aroma. In biological systems, this compound is produced through the enzymatic conversion of fatty acids, involving enzymes such as fatty acid desaturases and hydroxylases. These enzymes introduce double bonds and hydroxyl groups into the fatty acid chain, leading to the formation of the lactone ring.

Comparison with Similar Compounds

Sources :

Key Findings:

Carbon Chain Impact :

  • Longer carbon chains (e.g., this compound vs. gamma-decalactone) enhance substantivity and complexity. This compound’s 12-carbon chain contributes to its persistent fatty/metallic undertones, whereas gamma-decalactone’s 10-carbon chain emphasizes peach sweetness .
  • Delta-lactones (e.g., delta-decalactone) exhibit lighter, floral profiles due to their six-membered ring structure .

Synthesis Challenges: this compound’s biotechnological production via Waltomyces lipofer yields higher enantiomeric purity compared to chemical synthesis but requires costly downstream purification . Gamma-decalactone faces similar challenges, with post-reaction separation being a major cost driver .

Market Applications :

  • This compound is preferred in "creamy" flavor formulations (e.g., strawberries, cream) and heavy floral perfumes . Gamma-octalactone dominates coconut-flavored products due to its sweeter profile .

Sources :

Key Findings:

  • This compound’s higher hydrophobicity (log P = 3.55) enhances its persistence in lipid-rich matrices but increases irritation risks (Xi classification) .
  • All gamma-lactones are susceptible to polymerization over time, but this compound’s viscosity changes are more pronounced, requiring stabilizers in formulations .

Regulatory Status

  • This compound : Approved by FEMA (2400), JECFA (235), and IFRA (unrestricted) .
  • Gamma-decalactone : FEMA 2360, JECFA 234 .
  • Gamma-octalactone : FEMA 2796, JECFA 238 .

Biological Activity

Gamma-Dodecalactone (GDDL), a cyclic ester belonging to the lactone family, has garnered attention due to its diverse biological activities and applications in various industries, including food, cosmetics, and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its production methods, biological effects, and potential applications.

Chemical Structure and Production

This compound (C₁₂H₂₂O₂) is characterized by its unique structure, which includes a 12-membered ring. It can be produced through various biotransformation processes involving microbial strains. Notably, Micrococcus luteus has been identified as an efficient biocatalyst for converting oleic acid into this compound through a series of enzymatic reactions involving hydration, oxidation, and cyclization .

Table 1: Biotransformation Pathway of Oleic Acid to this compound

StepReaction TypeProduct
1Hydration10-Hydroxystearic Acid
2Oxidation10-Ketostearic Acid
3β-Oxidation (3 cycles)4-Ketolauric Acid
4Reduction & CyclizationThis compound

Biological Activity

The biological activities of this compound are varied and include antimicrobial, antifungal, and potential therapeutic effects.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential use as a natural preservative in food products .

Antifungal Activity

In vitro studies have shown that this compound possesses antifungal properties. It has been tested against several fungal strains, demonstrating inhibitory effects that could be beneficial in food preservation and therapeutic applications .

Toxicological Studies

Toxicological assessments indicate that this compound can exhibit varying levels of toxicity depending on concentration and exposure duration. In animal studies, high dietary levels have resulted in pulmonary edema and other pathological changes . However, at lower concentrations, it appears to be safe for consumption in food products .

Case Studies

  • Production Optimization : A study optimized the production of this compound using permeabilized cells of Wickerhamomyces lipofer. The optimal conditions were found to be a pH of 6.5 and a temperature of 30°C, yielding significant amounts of GDDL from 10-hydroxystearic acid .
  • Toxicity Assessment : A toxicity study on D. macrospora culture material indicated that high concentrations led to significant health issues in test animals, while lower concentrations did not produce adverse effects . This highlights the importance of dosage in assessing the safety profile of GDDL.

Research Findings

Recent findings suggest that this compound not only serves as a flavoring agent but also plays a role in chemical communication among microorganisms. Research indicates that it can influence growth patterns in certain bacterial species, thus potentially impacting ecological interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Dodecalactone
Reactant of Route 2
gamma-Dodecalactone

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